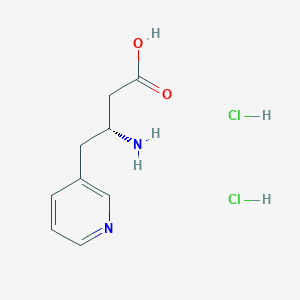
(R)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride
描述
®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its amino and pyridinyl functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.
Reaction Conditions: The key steps involve the formation of the pyridinyl butanoic acid backbone through a series of condensation and reduction reactions. These reactions are often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, piperidine derivatives, and various substituted pyridinyl compounds.
科学研究应用
Chemistry
In chemistry, ®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a useful tool in understanding biochemical pathways.
Medicine
In medicine, ®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of ®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets. The amino and pyridinyl groups enable it to bind to receptors or enzymes, modulating their activity. This binding can influence various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
®-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride: Similar in structure but with a shorter carbon chain.
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Contains a pyrrolo-pyridine structure, differing in its ring system.
Uniqueness
®-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is unique due to its specific combination of functional groups and chiral center
属性
IUPAC Name |
(3R)-3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZJLGIWVGPRK-YCBDHFTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C[C@H](CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



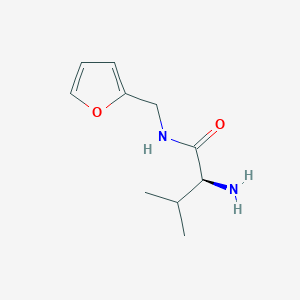
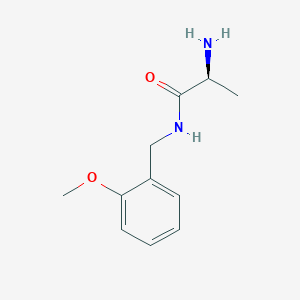







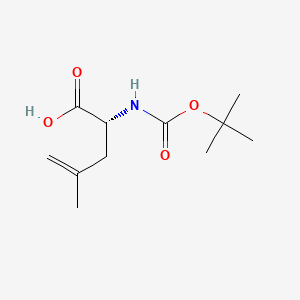

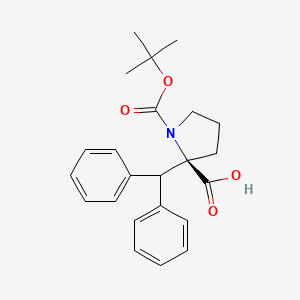
![3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223380.png)
